molecular formula C22H24BrOP B15197832 Phosphonium, (4-hydroxybutyl)triphenyl-, bromide CAS No. 87436-78-0

Phosphonium, (4-hydroxybutyl)triphenyl-, bromide

Cat. No.: B15197832
CAS No.: 87436-78-0
M. Wt: 415.3 g/mol
InChI Key: NQPXQJXVGAHQJI-UHFFFAOYSA-M
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Description

Phosphonium, (4-hydroxybutyl)triphenyl-, bromide (C₂₂H₂₄BrOP) is a quaternary phosphonium salt characterized by a triphenylphosphonium core, a 4-hydroxybutyl substituent, and a bromide counterion. The hydroxybutyl group confers moderate hydrophilicity, making it distinct from purely alkyl or aryl-substituted phosphonium salts.

Properties

CAS No.

87436-78-0

Molecular Formula

C22H24BrOP

Molecular Weight

415.3 g/mol

IUPAC Name

4-hydroxybutyl(triphenyl)phosphanium;bromide

InChI

InChI=1S/C22H24OP.BrH/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17,23H,10-11,18-19H2;1H/q+1;/p-1

InChI Key

NQPXQJXVGAHQJI-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxybutyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 4-bromobutanol. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under reflux conditions. The reaction proceeds via nucleophilic substitution, where the triphenylphosphine attacks the carbon atom bonded to the bromine atom, resulting in the formation of the phosphonium salt.

Industrial Production Methods: Industrial production of (4-Hydroxybutyl)triphenylphosphonium bromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Key Reaction Parameters (Table 1):

EntrySolventSubstrate (R-X)Reaction Time (h)Yield (%)
6Phenol4-Bromobiphenyl593
3PhenolCyclohexyl-Br592
8Phenol4-Iodobiphenyl1251

Mechanistic Insight :

  • Triphenylphosphine attacks the electrophilic carbon bonded to bromine in 4-bromobutanol.

  • The reaction proceeds via an Sₙ2 mechanism , with inversion of configuration at the carbon center .

Substitution Reactions in Organic Transformations

The bromide ion in (4-hydroxybutyl)triphenylphosphonium bromide serves as a leaving group, enabling participation in Appel-type reactions .

Appel Reaction Characteristics:

  • Reagents : Tetrahalomethanes (e.g., CBr₄) activate PPh₃ to form an oxyphosphonium intermediate.

  • Conditions : Mild, room-temperature reactions in dichloromethane or acetonitrile .

  • Outcome : Converts alcohols to alkyl halides with inversion of stereochemistry at the reaction site.

Example Reaction Pathway :

  • Activation of PPh₃ by CBr₄ generates a phosphonium intermediate.

  • Nucleophilic attack by the hydroxyl group of a substrate alcohol.

  • Sₙ2 displacement by bromide, yielding the alkyl bromide .

Biological Reactivity and Toxicity Profiles

The triphenylphosphonium (TPP⁺) moiety enables mitochondrial targeting, but substituents on the phenyl rings modulate toxicity:

Key Findings (Source ):

  • Electron-withdrawing groups (e.g., -CF₃) reduce cellular toxicity by increasing the Hückel charge on phosphorus.

  • 4-CF₃-TPP⁺ derivatives show no toxicity up to 2000 nM, unlike electron-donating substituents (e.g., -OCH₃), which impair cell viability at lower concentrations.

Implications :

  • The hydroxybutyl chain in (4-hydroxybutyl)triphenylphosphonium bromide may enhance solubility while minimizing mitochondrial toxicity.

Large-Scale Production:

  • Microwave irradiation accelerates reaction rates, improving efficiency in industrial settings .

  • Solvent optimization (e.g., phenol vs. tetralin) significantly impacts yield (Table 1) .

Catalytic Behavior:

  • The compound’s phosphonium ion participates in organocatalytic cycles , facilitating halogenation and dehydration reactions under mild conditions .

Stability and Functional Group Compatibility

  • Hydroxyl Group Reactivity : Susceptible to oxidation, though specific pathways require further study.

  • Thermal Stability : Decomposes above 200°C, necessitating controlled storage conditions .

Scientific Research Applications

(4-Hydroxybutyl)triphenylphosphonium bromide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Hydroxybutyl)triphenylphosphonium bromide involves its ability to target and accumulate in mitochondria due to the lipophilic nature of the triphenylphosphonium group. This accumulation disrupts mitochondrial function, leading to the generation of reactive oxygen species (ROS) and induction of apoptosis in cancer cells. The compound interacts with mitochondrial membranes, altering their potential and affecting cellular respiration .

Comparison with Similar Compounds

Substituent-Driven Structural and Functional Differences

Table 1: Comparative Analysis of Phosphonium Bromide Derivatives

Compound Name Substituent Molecular Formula Key Properties/Applications References
(4-Hydroxybutyl)triphenylphosphonium bromide 4-hydroxybutyl C₂₂H₂₄BrOP Moderate hydrophilicity; potential mitochondrial targeting due to polar -OH group.
(4-Carboxybutyl)triphenylphosphonium bromide 4-carboxybutyl C₂₈H₂₅BrO₂P Higher acidity (carboxylic group); precursor for anion-exchange derivatives (e.g., Cl⁻, I⁻).
(4-Methoxybenzyl)triphenylphosphonium bromide 4-methoxybenzyl C₂₆H₂₄BrOP Enhanced lipophilicity (methoxy group); corrosion inhibition in acidic media.
Isopropyltriphenylphosphonium bromide isopropyl C₂₁H₂₂BrP Hydrophobic; widely used in Wittig reactions and phase-transfer catalysis.
(4-Methoxy-4-oxobut-2-en-1-yl)triphenylphosphonium bromide 4-methoxy-4-oxobut-2-enyl C₂₃H₂₄BrO₂P Conjugated double bond; reactivity in olefination reactions (e.g., Horner-Wadsworth-Emmons).
(Carbomethoxymethyl)triphenylphosphonium bromide carbomethoxymethyl C₂₁H₂₂BrO₂P Ester functionality; intermediate in peptide coupling and carbonyl activation.

Counterion and Solubility Trends

  • Bromide vs. Other Counterions: Bromide salts generally exhibit higher solubility in polar solvents (e.g., water, ethanol) compared to tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) derivatives. For example, (4-carboxybutyl)triphenylphosphonium bromide is water-soluble, whereas its tetrafluoroborate analog (C₂₈H₂₅BF₄O₂P) is more lipophilic .
  • Biological Implications : Bromide counterions enhance cellular uptake in mitochondrial-targeting applications due to favorable charge-to-size ratios .

Corrosion Inhibition Efficiency

Phosphonium salts with aromatic substituents, such as (4-methoxybenzyl)triphenylphosphonium bromide, exhibit superior corrosion inhibition (efficiency >85% at 1 mM concentration) on mild steel in acidic environments. This is attributed to adsorption via π-electrons and lone pairs on the methoxy group . In contrast, alkyl-substituted derivatives like isopropyltriphenylphosphonium bromide show lower inhibition efficiency (~60%) due to weaker surface interactions .

Research Findings and Industrial Relevance

  • Mitochondrial Targeting: Fluorinated triphenylphosphonium analogs demonstrate 2–3× higher cancer cell selectivity compared to non-fluorinated derivatives, as shown in in vivo studies .
  • Green Chemistry : (4-Methoxybenzyl)triphenylphosphonium bromide is classified as a "green inhibitor" due to low toxicity and biodegradability, aligning with industrial sustainability goals .
  • Synthetic Versatility : The hydroxybutyl derivative serves as a precursor for crosslinking agents in polymer chemistry, while carboxybutyl variants enable carboxylate-functionalized ionic liquids .

Q & A

Q. What are the primary synthetic routes for Phosphonium, (4-hydroxybutyl)triphenyl-, bromide, and how are intermediates characterized?

The synthesis typically involves nucleophilic substitution between triphenylphosphine and 4-bromo-1-butanol, followed by bromide ion exchange. Key intermediates (e.g., (4-bromobutyl)triphenylphosphonium bromide) are purified via recrystallization and characterized using 1H^1H-NMR and 13C^{13}C-NMR to confirm alkyl chain attachment and phosphonium salt formation . For hydroxybutyl derivatives, post-synthetic oxidation or hydroxylation steps may be required, monitored by FT-IR for functional group verification .

Q. How does the hydroxybutyl substituent influence the compound’s solubility and reactivity in organic solvents?

The hydroxybutyl group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar analogs. Reactivity in Wittig-like reactions is moderated due to hydrogen bonding between the hydroxyl group and nucleophiles, requiring optimized base conditions (e.g., KOtBu) to deprotonate and generate ylides effectively . Solubility profiles should be validated via UV-Vis spectroscopy in varying solvent systems .

Q. What standard analytical methods are used to confirm the purity of this phosphonium salt?

Purity is assessed via:

  • HPLC (C18 column, acetonitrile/water mobile phase) to detect residual triphenylphosphine or alkyl halides.
  • Elemental analysis (C, H, Br, P) to validate stoichiometry.
  • Mass spectrometry (ESI-MS) for molecular ion confirmation .

Advanced Research Questions

Q. How can this compound be optimized for mitochondrial targeting in cell-based studies?

The triphenylphosphonium (TPP+^+) moiety enables mitochondrial accumulation due to its lipophilic cation properties. To enhance targeting efficiency:

  • Modify the hydroxybutyl chain length (e.g., C8–C12) to balance hydrophobicity and membrane permeability.
  • Conjugate with fluorophores (e.g., fluorescein) via esterification for live-cell imaging .
  • Validate uptake using mitochondrial membrane potential assays (e.g., JC-1 staining) .

Q. What mechanistic insights explain its role in Wittig reactions compared to non-hydroxylated analogs?

The hydroxyl group stabilizes the ylide intermediate through hydrogen bonding, reducing side reactions (e.g., β-hydride elimination). However, steric hindrance from the hydroxybutyl chain may slow ylide formation, necessitating higher temperatures (60–80°C) or microwave-assisted synthesis. Kinetic studies via 31P^{31}P-NMR track ylide generation rates .

Q. How do structural variations (e.g., chain length, counterion) affect antibacterial activity?

  • Chain length : Longer alkyl chains (C10–C12) improve membrane disruption in Gram-negative bacteria (e.g., E. coli), as shown in MIC assays .
  • Counterion : Bromide enhances solubility versus chloride, but iodide may reduce stability. Compare bactericidal efficacy via time-kill curves and SEM imaging of cell lysis .
  • Structure-activity relationships (SAR) for derivatives are summarized below:
CompoundChain LengthMIC (E. coli, µg/mL)Reference
TPP+^+-C8-BrC832
TPP+^+-C10-BrC1016
TPP+^+-C12-BrC128

Q. What strategies resolve contradictions in reported toxicity data for aquatic organisms?

Discrepancies in LC50_{50} values (e.g., for Guppy fish) arise from variations in:

  • Exposure time (24h vs. 96h).
  • Water hardness (soft vs. hard).
  • Probit analysis parameters (e.g., slope, confidence intervals). Standardize protocols using OECD Test No. 203 and validate with dose-response modeling (e.g., Finney’s method) .

Methodological Notes

  • Synthesis Optimization : Use Schlenk techniques to exclude moisture and oxygen, critical for preventing phosphine oxide byproducts .
  • Toxicity Testing : Employ probit equations (e.g., Y=9.95x13.56Y = 9.95x - 13.56) to estimate LC50_{50} without redundant experiments .
  • Data Validation : Cross-reference with PubChem (CID 2733850) and EPA DSSTox (DTXSID6057669) for physicochemical consistency .

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